2,5-Dichloroquinazoline
Overview
Description
2,5-Dichloroquinazoline is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
2,5-Dichloroquinazoline is a derivative of quinazoline, a class of compounds known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function.
Mode of Action
It is known that quinazoline derivatives can inhibit histone methyltransferase (g9a) and g9a-like protein (glp) . These enzymes are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these enzymes, this compound may alter gene expression patterns, leading to changes in cellular function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of histone methylation. This process is a key part of the epigenetic regulation of gene expression, and its disruption can lead to changes in a wide range of cellular processes
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the quinazoline ring, such as the dichloro substitution in 2,5-Dichloroquinazoline.
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.
Preparation Methods
The synthesis of 2,5-Dichloroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, followed by chlorination . The reaction conditions include using water as a solvent at temperatures between 20 and 100 degrees Celsius with a pH of 9 to 12. The chlorination step uses fatty amine as a solvent . This method is advantageous due to its high yield and the use of non-toxic solvents, making it suitable for industrial production .
Chemical Reactions Analysis
2,5-Dichloroquinazoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.
Substitution: Reactions with azolyl amines under ultrasonication to form bis(azolyl)quinazoline derivatives.
Reduction: Although specific reduction reactions for this compound are less documented, similar compounds often undergo reduction to form amine derivatives.
Common reagents and conditions for these reactions include the use of DDQ for oxidation and azolyl amines for substitution reactions . Major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
2,5-Dichloroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Quinazoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
2,5-Dichloroquinazoline can be compared with other quinazoline derivatives such as:
2,4-Dichloroquinazoline: Similar in structure but differs in the position of chlorine atoms, affecting its reactivity and applications.
Bis(azolyl)quinazoline: Formed by substitution reactions with azolyl amines, showing significant antimicrobial activity.
Triazoloquinazoline: Known for its DNA intercalating properties and potential anticancer activities.
These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,5-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFDZKBQKLGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697081 | |
Record name | 2,5-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445041-29-2 | |
Record name | 2,5-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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